molecular formula C15H21NO6 B3059248 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid CAS No. 959578-42-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No. B3059248
CAS RN: 959578-42-8
M. Wt: 311.33 g/mol
InChI Key: RUDMMKYSHSMJOY-RYUDHWBXSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is involved in the enantioselective synthesis of neuroexcitants, such as both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrating its utility in preparing enantiomerically pure compounds for neurological research (Pajouhesh et al., 2000).

Antioxidant and Anti-inflammatory Applications

It serves as a precursor in synthesizing novel compounds with significant antioxidant and anti-inflammatory activities. This showcases its potential in developing therapeutic agents targeting oxidative stress and inflammation-related conditions (Subudhi & Sahoo, 2011).

Chemical Structure and Interaction Studies

The chemical structures and interactions of derivatives, including oxoindole-linked α-alkoxy-β-amino acid derivatives, have been elucidated, contributing to our understanding of molecular interactions and the potential for designing novel molecules with specific functions (Ravikumar et al., 2015).

Metabolic Studies in Extremophiles

Metabolic studies in extremophilic archaea have utilized derivatives to analyze organic acids, aiding in understanding microbial metabolism in extreme environments. This research is crucial for biotechnological applications and understanding life's adaptability (Rimbault et al., 1993).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).

properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDMMKYSHSMJOY-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)OC)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376174
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959578-42-8
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

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